Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate is a structurally complex thiophene derivative featuring a fused dihydrothiophene core. Key structural motifs include:
- A 4-methylbenzoyl group at the 2-position, contributing steric bulk and lipophilicity.
- A 5-[3-(trifluoromethyl)phenyl]-2-furyl substituent at the 5-position, introducing electron-withdrawing trifluoromethyl groups and aromatic conjugation.
- An ethyl ester moiety at the 3-position, enhancing solubility and metabolic stability.
Properties
Molecular Formula |
C27H20F3NO5S |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methylbenzoyl)imino-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H20F3NO5S/c1-3-35-26(34)22-23(32)21(37-25(22)31-24(33)16-9-7-15(2)8-10-16)14-19-11-12-20(36-19)17-5-4-6-18(13-17)27(28,29)30/h4-14,32H,3H2,1-2H3/b21-14-,31-25? |
InChI Key |
VJTOBUMHRGXBSZ-KRIJWABOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/SC1=NC(=O)C4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)SC1=NC(=O)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base, such as sodium hydroxide.
Cyclization: This step involves the formation of a ring structure through intramolecular reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Calculated based on structural formula.
Key Observations:
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound may enhance metabolic stability and binding affinity compared to methoxy or hydroxyl groups in analogues (e.g., compound 6o in , compound in ).
Core Heterocycle Modifications :
- The dihydrothiophene-4-one core in the target compound differs from tetrahydrobenzo[b]thiophene in or thiazole in , altering ring strain and electronic properties.
Synthetic Routes :
- The target compound’s synthesis likely involves multicomponent reactions (analogous to ) or bromination pathways (as in ), though specific details are absent in the evidence.
Functional Group Comparisons
Electron-Withdrawing vs. Electron-Donating Groups:
Ester Moieties:
- Ethyl esters (target, ) are common for improving bioavailability. Larger ester groups (e.g., in ) may reduce solubility.
Crystallographic and Spectroscopic Data
- ¹H/¹³C NMR and HRMS-ESI (used in ) would differentiate substituents like the trifluoromethylphenyl-furyl group from other analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
